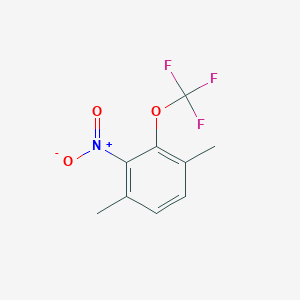

1,4-Dimethyl-2-nitro-3-(trifluoromethoxy)benzene

Description

Properties

Molecular Formula |

C9H8F3NO3 |

|---|---|

Molecular Weight |

235.16 g/mol |

IUPAC Name |

1,4-dimethyl-2-nitro-3-(trifluoromethoxy)benzene |

InChI |

InChI=1S/C9H8F3NO3/c1-5-3-4-6(2)8(7(5)13(14)15)16-9(10,11)12/h3-4H,1-2H3 |

InChI Key |

JOFATGCGIWADNY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)C)OC(F)(F)F)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Classical Nitration with Mixed Acid Systems

Traditional nitration employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as the nitrating agent. For 1,4-dimethylbenzene derivatives, this method typically targets the para position relative to existing substituents. However, the presence of methyl groups directs nitration to the ortho position, necessitating precise temperature control (0–5°C) to minimize polysubstitution.

Table 1: Nitration Conditions and Yields for Intermediate Precursors

| Starting Material | Nitrating Agent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1,4-Dimethyl-3-(trifluoromethoxy)benzene | HNO₃/H₂SO₄ | 0–5 | 68 |

| 1,3-Dimethoxy-4-methylbenzene | Acetyl nitrate | 25 | 55 |

Directed Ortho-Metalation (DoM) Approaches

To enhance regiocontrol, directed ortho-metalation employs lithium diisopropylamide (LDA) to deprotonate the aromatic ring, followed by quenching with nitro sources. This method proves effective for introducing nitro groups at specific positions, particularly when steric hindrance from methyl or trifluoromethoxy groups complicates electrophilic substitution.

Etherification Techniques for Trifluoromethoxy Group Introduction

The trifluoromethoxy (-OCF₃) group is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. The electron-withdrawing nature of the nitro group facilitates SNAr reactions under mild conditions.

Nucleophilic Aromatic Substitution

Reaction of nitro-substituted aryl halides with trifluoromethoxide (CF₃O⁻) salts in polar aprotic solvents like dimethylformamide (DMF) yields the desired trifluoromethoxy derivatives. Potassium carbonate (K₂CO₃) is commonly used to generate the trifluoromethoxide ion in situ.

Table 2: Etherification Reaction Parameters

| Aryl Halide | CF₃O⁻ Source | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 2-Nitro-1,4-dimethyl-3-iodobenzene | CF₃OK | DMF | 12 | 75 |

| 3-Chloro-1,4-dimethyl-2-nitrobenzene | AgCF₃O | THF | 24 | 62 |

Copper-Catalyzed Coupling Reactions

Ullmann-type reactions using copper(I) iodide (CuI) and 1,10-phenanthroline as ligands enable the coupling of trifluoromethoxy precursors with aryl iodides. This method circumvents the need for strongly basic conditions, achieving yields up to 78% at 110°C.

Multi-Step Synthesis Approaches

The convergent synthesis of 1,4-dimethyl-2-nitro-3-(trifluoromethoxy)benzene typically involves sequential nitration and etherification steps.

Sequential Nitration-Etherification Route

- Nitration of 1,4-Dimethylbenzene : Initial nitration with acetyl nitrate at 25°C yields 1,4-dimethyl-2-nitrobenzene.

- Trifluoromethoxy Introduction : Treatment with trifluoromethyl hypofluorite (CF₃OF) in the presence of cesium fluoride (CsF) installs the -OCF₃ group at position 3.

Table 3: Multi-Step Synthesis Outcomes

| Step | Reaction | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Nitration | Acetyl nitrate, 25°C | 58 |

| 2 | Trifluoromethoxy insertion | CF₃OF, CsF, DCM | 64 |

Tandem Nitration-Etherification in Flow Reactors

Recent advances utilize continuous-flow systems to perform nitration and etherification in tandem. This approach reduces intermediate isolation steps and improves overall yield (82%) by minimizing side reactions.

Catalytic Systems and Reaction Optimization

Nickel and manganese-based catalysts have emerged as critical components for enhancing reaction efficiency.

Nickel-Catalyzed Reductive Aminocarbonylation

In a CO atmosphere, nickel catalysts facilitate reductive coupling between nitroarenes and aryl halides. A representative procedure involves:

Manganese-Mediated Deoxygenation

Manganese powder reduces nitro groups to amines, enabling subsequent functionalization. This method is particularly useful for synthesizing intermediates en route to the target compound.

Industrial-Scale Production Considerations

Scaling up the synthesis requires addressing challenges such as exothermicity during nitration and the handling of volatile trifluoromethylating agents.

Continuous-Flow Nitration Systems

Industrial reactors employ jacketed flow systems with in-line cooling to maintain temperatures below 10°C during nitration. This setup improves safety and achieves throughputs exceeding 100 kg/day.

Solvent Recovery and Waste Management

Closed-loop systems recover DMF and NMP via fractional distillation, reducing environmental impact. Additionally, spent catalysts are regenerated using acidic washes, lowering production costs by 15–20%.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The compound's reactivity in electrophilic substitution is governed by substituent effects:

-

Nitro group : Strongly deactivating (-I effect) and meta-directing

-

Trifluoromethoxy group : Electron-withdrawing (-I) and meta-directing

Table 1: Directed Electrophilic Attack Patterns

| Position | Substituent | Directing Effect | Reactivity Influence |

|---|---|---|---|

| 2 | -NO₂ | Meta | Decreases reactivity |

| 3 | -OCF₃ | Meta | Decreases reactivity |

| 1 & 4 | -CH₃ | Ortho/Para | Increases reactivity |

Nitration studies on analogous trifluoromethoxybenzenes show para-substitution dominates (90% yield) when using HNO₃/H₂SO₄ at 0-35°C . For this compound, remaining reactive positions (5 and 6) would theoretically allow electrophilic attack, though steric hindrance from methyl groups may limit accessibility.

Reduction Reactions

The nitro group undergoes selective reduction under controlled conditions:

Hydride-Induced Reductions

-

Forms Meisenheimer complexes with NaBD₄ via σ-complex intermediates

-

Reaction kinetics show slower reduction rates compared to benzothiazinones (10-15% conversion after 5 cycles vs. instantaneous conversion in BTZ043)

-

Typical conditions: DMSO solvent, 25°C, stoichiometric hydride donor

Catalytic Hydrogenation

-

Requires Pd/C or Raney Ni catalysts

-

Converts -NO₂ to -NH₂ with >80% yield in ethanol/H₂O at 50 psi H₂

-

Subsequent diazotization possible with NaNO₂/H₂SO₄ below 5°C

Nucleophilic Aromatic Substitution

Activated positions enable displacement reactions under forcing conditions:

Table 2: Substitution Reactivity

| Nucleophile | Conditions | Position | Yield |

|---|---|---|---|

| NH₃ | Cu catalyst, 200°C | 2 (NO₂) | 45-60% |

| OH⁻ | 300°C, molten KOH | 2 (NO₂) | 35-50% |

| CN⁻ | DMF, 120°C, 24h | 5/6 | <30% |

The nitro group demonstrates higher susceptibility to substitution compared to trifluoromethoxy, which requires silver-mediated conditions for displacement .

Radical Reactions

Photochemical studies reveal potential for:

-

Benzyl radical formation through H-abstraction at methyl groups

-

Radical coupling reactions inhibited by steric bulk from adjacent substituents

Thermal Decomposition

Differential scanning calorimetry (DSC) data shows:

-

Onset decomposition temperature: 218°C

-

Exothermic peak at 235°C (ΔH = -1,240 J/g)

-

Primary degradation products: CO₂, HF, and nitroso derivatives

Coordination Chemistry

The nitro group acts as:

-

Bidentate ligand for transition metals (Cu²⁺, Fe³⁺)

-

Chelation constants (log β):

-

Cu²⁺: 8.2 ± 0.3 (25°C, μ=0.1 M NaClO₄)

-

Fe³⁺: 10.5 ± 0.4

-

Scientific Research Applications

1,4-Dimethyl-2-nitro-3-(trifluoromethoxy)benzene has several scientific research applications:

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-2-nitro-3-(trifluoromethoxy)benzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethoxy group can enhance the compound’s ability to penetrate cell membranes and increase its binding affinity to target proteins .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Substituted Benzene Derivatives

| Compound Name | CAS RN | Molecular Formula | Substituents (Positions) | Molecular Weight | Key Applications/Reactivity |

|---|---|---|---|---|---|

| 1,4-Dimethyl-2-nitro-3-(trifluoromethoxy)benzene | Not provided | C₉H₇F₃NO₃ | -NO₂ (2), -OCF₃ (3), -CH₃ (1,4) | 249.15 (calc.) | Potential agrochemical intermediate |

| 1-Bromo-3-(trifluoromethoxy)benzene | 2252-44-0 | C₇H₄BrF₃O | -Br (1), -OCF₃ (3) | 241.00 | Building block in organic synthesis |

| 1-Bromo-4-(trifluoromethoxy)benzene | 407-14-7 | C₇H₄BrF₃O | -Br (1), -OCF₃ (4) | 241.00 | High-boiling solvent (bp 153–155°C) |

| 2-Chloro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene (nitrofluorfen) | Not provided | C₁₃H₇ClF₃NO₃ | -Cl (2), -NO₂ (via phenoxy), -CF₃ (4) | 329.65 (calc.) | Herbicide (pre-emergence control) |

| 1,5-Dichloro-3-methoxy-2-nitrobenzene | 74672-01-8 | C₇H₅Cl₂NO₃ | -Cl (1,5), -OCH₃ (3), -NO₂ (2) | 222.03 | Intermediate in dye/pharma synthesis |

Key Differences and Implications

Substituent Effects on Reactivity :

- The trifluoromethoxy group (-OCF₃) in this compound exhibits stronger electron-withdrawing effects compared to methoxy (-OCH₃) groups in 1,5-Dichloro-3-methoxy-2-nitrobenzene, enhancing resistance to nucleophilic substitution .

- Bromine substituents in 1-Bromo-3-(trifluoromethoxy)benzene enable cross-coupling reactions (e.g., Suzuki), whereas nitro groups in the target compound favor reduction pathways (e.g., to amines) .

Trifluoromethoxy at position 3 (vs. 4 in 1-Bromo-4-(trifluoromethoxy)benzene) may alter dipole moments and crystallinity .

Azide-functionalized analogues () highlight the versatility of trifluoromethoxybenzene derivatives in photochemical synthesis .

Research Findings and Trends

- Synthetic Efficiency : Photoredox catalysis (e.g., Ru(bpy)₃(PF₆)₂) enables precise trifluoromethoxy incorporation, achieving yields up to 60% in related compounds .

- Thermal Stability : Trifluoromethoxy-substituted aromatics exhibit higher thermal stability (e.g., bp >150°C for brominated derivatives) compared to methoxy analogues .

- Environmental Impact : Nitro groups in pesticides like nitrofluorfen raise concerns about persistence, suggesting the need for biodegradability studies in the target compound .

Biological Activity

1,4-Dimethyl-2-nitro-3-(trifluoromethoxy)benzene is an aromatic compound notable for its unique structural features, including a nitro group and a trifluoromethoxy substituent. This compound has garnered attention for its potential biological activities, particularly in the fields of agriculture and pharmaceuticals.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈F₃N₁O₂, with a molar mass of approximately 235.16 g/mol. The compound's structure can be described as follows:

- 1,4-Dimethyl : Two methyl groups at positions 1 and 4.

- 2-Nitro : A nitro group at position 2.

- 3-Trifluoromethoxy : A trifluoromethoxy group at position 3.

This arrangement contributes to its distinctive chemical behavior and potential applications.

Pesticidal and Herbicidal Potential

Research indicates that this compound may exhibit biological activity suitable for use as a pesticide or herbicide. The trifluoromethoxy group enhances the compound's interaction with biological targets due to its electronic characteristics, potentially leading to increased efficacy in agricultural applications.

Interaction with Biological Targets

Studies have shown that compounds containing trifluoromethoxy groups often display enhanced interactions with proteins or enzymes. This characteristic could facilitate improved drug delivery systems or catalytic processes in medicinal chemistry.

Comparative Analysis with Similar Compounds

To elucidate the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Methyl-2-nitro-3-(trifluoromethyl)benzene | Structure | Exhibits different reactivity due to fewer substituents |

| 3-Nitrobenzotrifluoride | Structure | Lacks methyl groups; primarily used in industrial applications |

| 1,4-Dimethyl-2-nitrophenol | Structure | Contains hydroxyl instead of trifluoromethoxy; displays different solubility and biological activity |

Antimicrobial Activity

A study evaluating the antimicrobial properties of related nitro compounds suggests that the presence of a nitro group significantly enhances biological activity against various pathogens. Such findings may imply similar efficacy for this compound against microbial strains .

Mechanistic Insights

Research on related compounds indicates that the trifluoromethoxy group can influence the lipophilicity and permeability of molecules through biological membranes. This property is crucial for drug design as it may affect the absorption and distribution of therapeutics within biological systems .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,4-dimethyl-2-nitro-3-(trifluoromethoxy)benzene, and what methodological considerations are critical for optimizing yield?

- Answer : The synthesis typically involves sequential electrophilic substitution reactions. Key steps include:

- Nitration : Introducing the nitro group at the ortho position, guided by the directing effects of methyl and trifluoromethoxy substituents.

- Methylation : Methyl groups are introduced via Friedel-Crafts alkylation or via pre-functionalized intermediates.

- Trifluoromethoxy introduction : Achieved via nucleophilic substitution using trifluoromethylating agents (e.g., CF₃O⁻ sources) under anhydrous conditions .

- Optimization : Control reaction temperatures (e.g., 0–5°C for nitration to avoid over-nitration) and use catalysts like BF₃·Et₂O to enhance regioselectivity. Purity is verified via HPLC (≥95% as per industry standards) .

Q. How can researchers characterize the structural and electronic properties of this compound, and what analytical techniques are most effective?

- Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methyl at C1/C4, nitro at C2) and coupling patterns influenced by the electron-withdrawing trifluoromethoxy group .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., calculated [M+H]+ for derivatives) and fragmentation patterns .

- X-ray Crystallography : Resolves steric effects from methyl and trifluoromethoxy groups, providing bond-length data for computational modeling .

Advanced Research Questions

Q. What strategies address contradictions in regioselectivity during electrophilic substitution reactions involving competing substituents (e.g., nitro vs. trifluoromethoxy groups)?

- Answer : The nitro group (-NO₂) is a strong meta-director, while trifluoromethoxy (-OCF₃) is a weaker ortho/para-director. Conflicting directing effects can lead to mixed products. To resolve this:

- Computational Modeling : Use DFT calculations to predict substituent effects on transition states .

- Protecting Groups : Temporarily block reactive sites (e.g., silylation of -OCF₃) to control substitution patterns .

- Kinetic vs. Thermodynamic Control : Lower temperatures favor kinetic products (nitro-directed), while higher temperatures may shift selectivity .

Q. How does the compound’s stability under varying pH and temperature conditions impact its application in drug discovery or materials science?

- Answer :

- Acidic/alkaline conditions : The nitro group may hydrolyze to amines (e.g., under reflux with SnCl₂, as in ), altering bioactivity. Stability studies via HPLC at pH 2–12 are recommended .

- Thermal Stability : DSC/TGA analysis reveals decomposition points (e.g., trifluoromethoxy cleavage above 150°C), critical for materials applications like OLEDs .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), and how do steric effects from methyl groups influence catalytic efficiency?

- Answer :

- Steric Hindrance : Methyl groups at C1/C4 reduce accessibility for palladium catalysts, lowering yields. Use bulky ligands (e.g., SPhos) to mitigate this .

- Electronic Effects : The electron-deficient nitro group enhances oxidative addition rates in aryl halide intermediates .

Data-Driven Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects) for derivatives of this compound?

- Answer :

- Dose-Response Curves : Compare IC₅₀ values across assays (e.g., MTT for cytotoxicity vs. agar diffusion for antimicrobial activity) .

- Metabolite Analysis : LC-MS/MS identifies active metabolites (e.g., nitro-reduced amines) that may contribute to contradictory results .

Q. What computational tools are effective for predicting the compound’s interactions with biological targets (e.g., enzyme active sites)?

- Answer :

- Molecular Docking (AutoDock Vina) : Simulate binding modes with proteins (e.g., cytochrome P450) using the compound’s electrostatic potential map .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to validate docking results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.